

Spectral Data Analysis of N-methoxy-N,4-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-methoxy-N,4-dimethylbenzamide</i>
Cat. No.:	B051002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-methoxy-N,4-dimethylbenzamide**, a compound of interest in chemical synthesis and drug discovery. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and characteristics of this compound. Due to the limited availability of direct experimental data for **N-methoxy-N,4-dimethylbenzamide**, this guide incorporates data from closely related analogs to provide a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For **N-methoxy-N,4-dimethylbenzamide**, both ^1H and ^{13}C NMR data are crucial for structural elucidation.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For para-substituted N-methoxy-N-methylbenzamides, such as the target compound, the N-methoxy and N-methyl groups are expected to appear as sharp singlets due to the free rotation around the amide bond at room temperature.

Table 1: Predicted ^1H NMR Spectral Data for **N-methoxy-N,4-dimethylbenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.5	Doublet	2H	Aromatic Protons (ortho to carbonyl)
~7.1-7.2	Doublet	2H	Aromatic Protons (meta to carbonyl)
~3.5	Singlet	3H	N-CH ₃
~3.3	Singlet	3H	O-CH ₃
~2.4	Singlet	3H	Ar-CH ₃

Note: The chemical shifts for the aromatic protons are estimations based on typical values for para-substituted benzene rings.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the different types of carbon atoms in a molecule. The following data is based on the closely related compound, N,N-dimethyl-4-methoxybenzamide, and is expected to be a very close approximation for **N-methoxy-N,4-dimethylbenzamide**.

Table 2: Estimated ^{13}C NMR Spectral Data for **N-methoxy-N,4-dimethylbenzamide**

Chemical Shift (δ) ppm	Assignment
~171	C=O (Amide Carbonyl)
~142	Aromatic C-CH ₃
~131	Aromatic C-H (ortho to carbonyl)
~129	Aromatic C-H (meta to carbonyl)
~128	Aromatic C-C=O
~61	O-CH ₃
~38	N-CH ₃
~21	Ar-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **N-methoxy-N,4-dimethylbenzamide** is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and C-O bonds. The data presented below is based on the analysis of the related compound 4-methoxybenzamide and general knowledge of benzamide spectra.

Table 3: Expected IR Absorption Bands for **N-methoxy-N,4-dimethylbenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2960	Medium	Aliphatic C-H Stretch (CH ₃)
~1630-1680	Strong	C=O Stretch (Amide I)
~1500-1600	Medium-Strong	Aromatic C=C Stretch
~1240-1260	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
~1020-1040	Medium	Symmetric C-O-C Stretch (Aryl Ether)
~800-850	Strong	p-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass of **N-methoxy-N,4-dimethylbenzamide** is 179.0946 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **N-methoxy-N,4-dimethylbenzamide** Adducts

Adduct	m/z
[M+H] ⁺	180.10192
[M+Na] ⁺	202.08386
[M-H] ⁻	178.08736
[M+NH ₄] ⁺	197.12846
[M+K] ⁺	218.05780
[M] ⁺	179.09409

A plausible fragmentation pattern would involve the initial formation of the molecular ion ($m/z = 179$). Key fragmentation pathways would likely involve cleavage of the N-O bond, the N-C(O) bond, and loss of the methyl groups. A significant fragment would be the 4-methylbenzoyl cation at $m/z = 119$.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

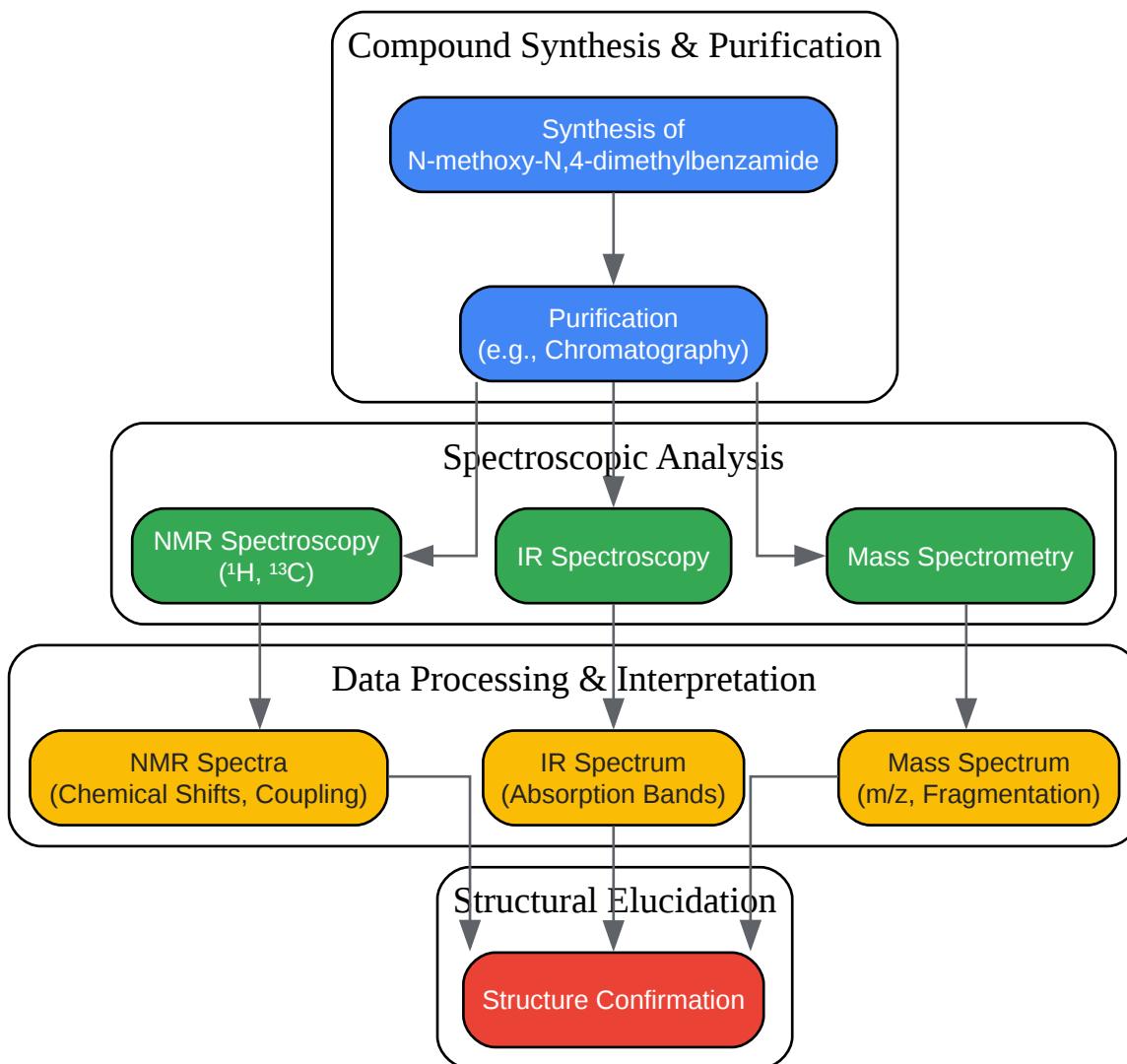
NMR Spectroscopy

- Sample Preparation: A sample of **N-methoxy-N,4-dimethylbenzamide** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

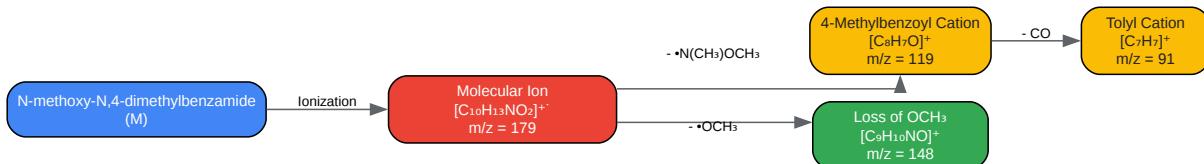
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the salt plates with the mulling agent) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry


- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then

further diluted to the low $\mu\text{g/mL}$ or ng/mL range.

- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.


Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a potential fragmentation pathway in mass spectrometry.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Plausible mass fragmentation pathway for N-methoxy-N,4-dimethylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectral Data Analysis of N-methoxy-N,4-dimethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051002#n-methoxy-n-4-dimethylbenzamide-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com